

Tracking Diaveridine Hydrochloride In Vivo: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: DIAVERIDINE HYDROCHLORIDE

Cat. No.: B1366903

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern in vivo imaging techniques to track the biodistribution and pharmacokinetics of **diaveridine hydrochloride**, a potent dihydrofolate reductase (DHFR) inhibitor. Detailed protocols for fluorescence imaging, positron emission tomography (PET), and mass spectrometry imaging (MSI) are presented to facilitate the non-invasive study of this small molecule in preclinical research.

Introduction to Diaveridine Hydrochloride and In Vivo Imaging

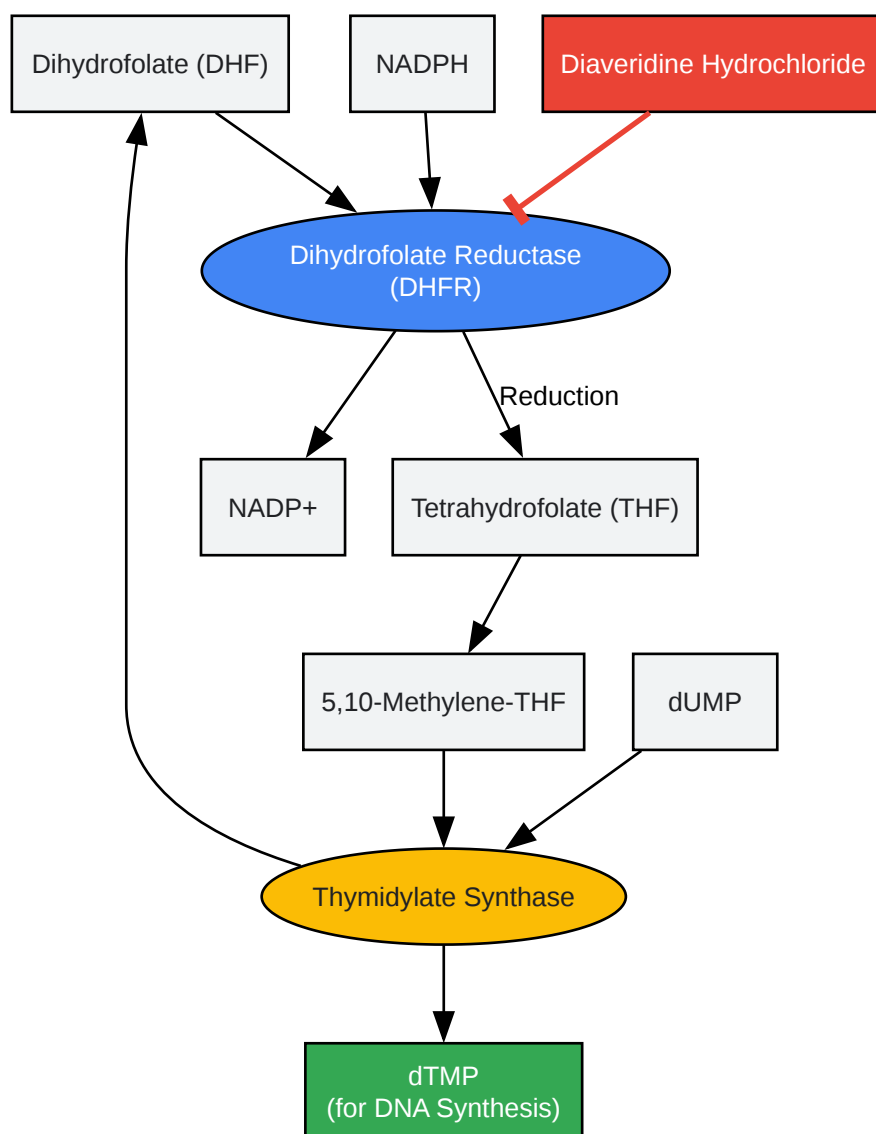
Diaveridine is a 2,4-diaminopyrimidine derivative that acts as a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and certain amino acids. By inhibiting DHFR, diaveridine disrupts DNA synthesis and cell proliferation, making it an effective antimicrobial and antiprotozoal agent, often used in combination with sulfonamides. Understanding the in vivo behavior of diaveridine is critical for optimizing its therapeutic efficacy and safety profile.

In vivo imaging offers a powerful suite of tools to visualize and quantify the distribution of drugs like diaveridine within a living organism in real-time. This allows for a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. The primary imaging

modalities suitable for small molecules like diaveridine are fluorescence imaging, positron emission tomography (PET), and mass spectrometry imaging (MSI).

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Diaveridine exerts its therapeutic effect by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF is then utilized by thymidylate synthase to produce thymidylate, an essential precursor for DNA synthesis. By blocking this pathway, diaveridine depletes the cellular pool of THF, leading to the cessation of DNA replication and cell death.



[Click to download full resolution via product page](#)**Figure 1:** Diaveridine's inhibition of the DHFR pathway.

Quantitative Data Summary

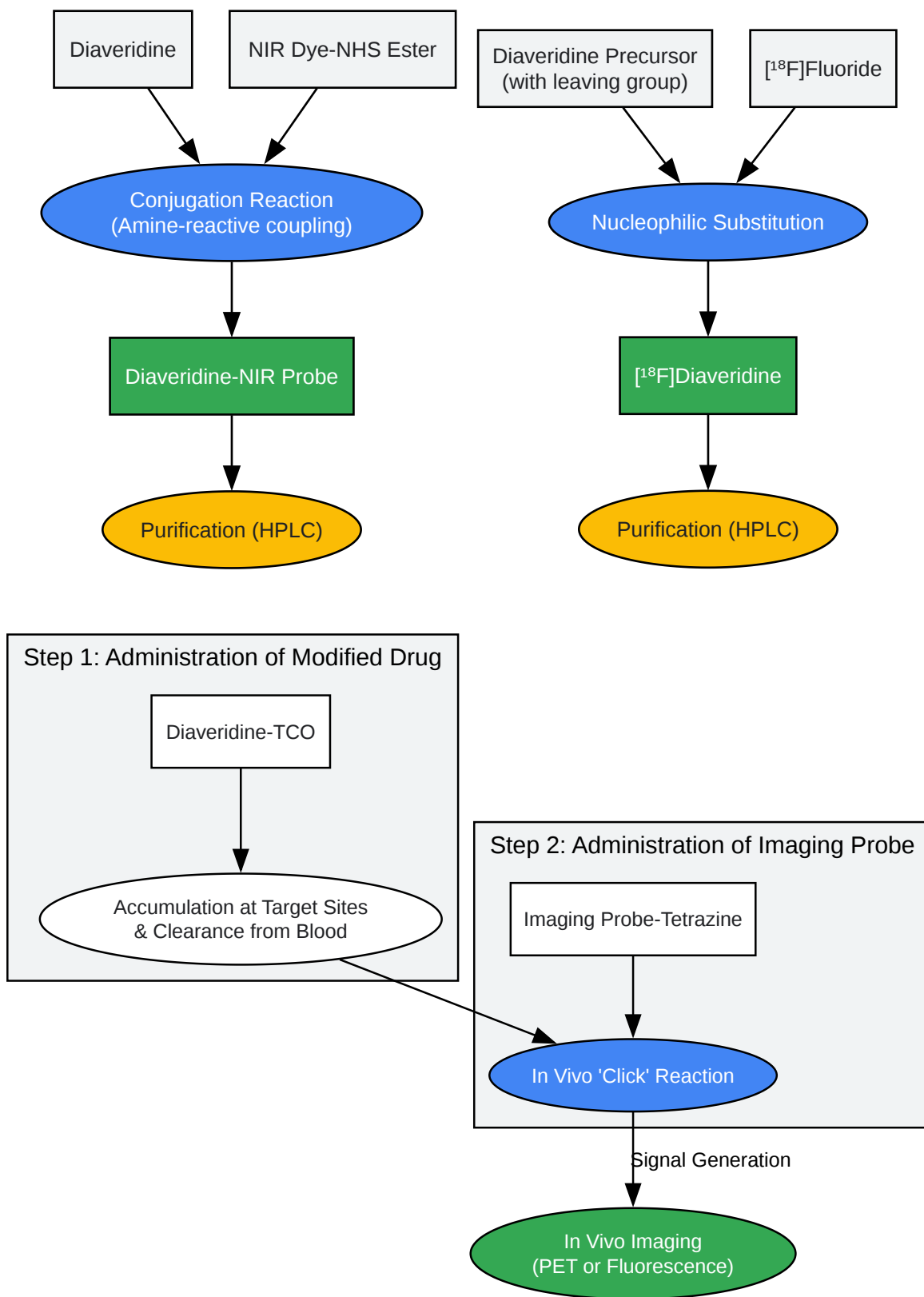
Pharmacokinetic parameters of diaveridine have been determined in various animal models using non-imaging techniques such as high-performance liquid chromatography (HPLC) and radioactive tracing. These data provide a valuable baseline for comparison with in vivo imaging studies.

Parameter	Pigs (Oral, 10 mg/kg)	Chickens (Oral, 10 mg/kg)	Data Source
C _{max} (µg/mL)	0.49 ± 0.02	1.55 ± 0.43	
T _{max} (h)	2	2	
t _{1/2β} (h)	66.41	48.30	
Bioavailability (F)	34.6%	72.2%	

Application Note 1: In Vivo Fluorescence Imaging of Diaveridine

Overview: Fluorescence imaging is a widely accessible technique that involves labeling diaveridine with a fluorescent dye (fluorophore) to visualize its distribution. Near-infrared (NIR) fluorophores are preferred for in vivo applications due to their deeper tissue penetration and lower autofluorescence.

Probe Synthesis: A fluorescent diaveridine probe (Diaveridine-NIR) can be synthesized by conjugating a NIR dye with a reactive functional group (e.g., NHS ester or isothiocyanate) to an amine group on the diaveridine molecule.



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